(4-Methoxypyridin-2-YL)boronic acid
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Overview
Description
(4-Methoxypyridin-2-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxy group at the 4-position. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypyridin-2-YL)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This approach uses the metal-hydrogen exchange of substituted pyridine followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are reacted with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: Catalyzed by iridium or rhodium, this method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxypyridin-2-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst.
Petasis Reaction: The boronic acid reacts with amines and aldehydes to form substituted amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in Chan-Lam coupling reactions.
Trialkylborates: Used in the borylation step of various synthetic routes.
Major Products:
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Substituted Amines: Produced in Petasis reactions.
Aryl Ethers and Amines: Result from Chan-Lam coupling reactions.
Scientific Research Applications
(4-Methoxypyridin-2-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxypyridin-2-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s ability to form reversible covalent bonds with diols and other nucleophiles underlies its utility in various applications .
Comparison with Similar Compounds
(2-Methylpyridin-4-yl)boronic Acid: Similar in structure but with a methyl group instead of a methoxy group.
Pyridin-4-ylboronic Acid: Lacks the methoxy substitution, making it less electron-rich.
(2-Bromopyridin-4-yl)boronic Acid: Contains a bromine atom, introducing different reactivity.
Uniqueness: (4-Methoxypyridin-2-YL)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and electronic properties. This makes it particularly useful in reactions where electron-donating groups are beneficial .
Properties
IUPAC Name |
(4-methoxypyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFELMBEBUVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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